molecular formula C8H17NO B2827993 6-(Dimethylamino)hexan-2-one CAS No. 4305-31-1

6-(Dimethylamino)hexan-2-one

Cat. No.: B2827993
CAS No.: 4305-31-1
M. Wt: 143.23
InChI Key: QEWONZQIQAAOGH-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexan-2-one is an organic compound with the molecular formula C8H17NO It is a ketone with a dimethylamino group attached to the sixth carbon of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Dimethylamino)hexan-2-one can be synthesized through several methods. One common approach involves the reaction of 6-bromohexan-2-one with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the bromine atom with the dimethylamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or ketones.

Scientific Research Applications

6-(Dimethylamino)hexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)hexan-2-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity and metabolic pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)hexan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    6-(Dimethylamino)hexanoic acid: Contains a carboxylic acid group instead of a ketone.

    6-(Dimethylamino)hexane: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness

6-(Dimethylamino)hexan-2-one is unique due to the presence of both a ketone and a dimethylamino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

6-(dimethylamino)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(10)6-4-5-7-9(2)3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWONZQIQAAOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902742
Record name NoName_3294
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4305-31-1
Record name 6-(dimethylamino)hexan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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